molecular formula C7H13BrO B1526413 1-Bromo-4-methoxycyclohexane CAS No. 1567059-60-2

1-Bromo-4-methoxycyclohexane

Cat. No.: B1526413
CAS No.: 1567059-60-2
M. Wt: 193.08 g/mol
InChI Key: WJSWDBBDRNUKSH-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxycyclohexane is an organic compound with the molecular formula C7H13BrO . It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a methoxy group is attached to the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in various transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methoxycyclohexane is unique due to the presence of the methoxy group, which imparts different electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

1-bromo-4-methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSWDBBDRNUKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567059-60-2
Record name 1-bromo-4-methoxycyclohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-methoxycyclohexane
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1-Bromo-4-methoxycyclohexane
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